Ethyl 3-hydroxypiperidine-4-carboxylate is a chemical compound with the molecular formula CHNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features both hydroxyl and carboxylate functional groups. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
Ethyl 3-hydroxypiperidine-4-carboxylate is classified as an ester, specifically an ethyl ester of a hydroxypiperidine derivative. It can be sourced from both natural and synthetic pathways, with synthetic methods being more common in industrial applications. The compound is often used in organic synthesis, particularly in the development of new therapeutic agents and specialty chemicals .
The synthesis of ethyl 3-hydroxypiperidine-4-carboxylate can be achieved through several methods:
In industrial settings, the synthesis may involve optimized batch or continuous processes, focusing on cost-effectiveness and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are critical to maximizing efficiency and minimizing by-products .
Ethyl 3-hydroxypiperidine-4-carboxylate consists of a piperidine ring substituted with a hydroxyl group at position three and an ethoxycarbonyl group at position four. The molecular structure can be represented as follows:
The compound's molecular weight is approximately 173.21 g/mol. Its structural features contribute to its reactivity and interactions in biological systems.
Ethyl 3-hydroxypiperidine-4-carboxylate undergoes various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for ethyl 3-hydroxypiperidine-4-carboxylate varies based on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions due to its functional groups. These interactions can influence its pharmacological properties, making it a valuable precursor in drug development .
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
Ethyl 3-hydroxypiperidine-4-carboxylate has several significant applications:
Enantiopure ethyl 3-hydroxypiperidine-4-carboxylate derivatives are efficiently synthesized using carbonyl reductases with complementary stereoselectivity. Two distinct enzymes—HeCR (Hydrogenophaga effusa carbonyl reductase) and *DbCR (Daucus carota carbonyl reductase)—catalyze the asymmetric reduction of prochiral 4-oxopiperidine-3-carboxylates with exceptional precision:
This stereodivergence arises from differential substrate binding orientations within the enzymes' active sites. Molecular docking reveals that HeCR positions the ketone for Si-face hydride attack from NAD(P)H, while DbCR facilitates Re-face attack. Mutagenesis studies confirm catalytic residues (e.g., Ser137 and Tyr150 in HeCR) are essential for proton transfer and transition-state stabilization [3].
Table 1: Enzymatic Stereoselectivity in Piperidine Reduction
Enzyme | Protein Identifier | Product Configuration | ee (%) | Conversion (%) |
---|---|---|---|---|
HeCR | WP_116436716.1 | (3R,4S) | >99 | >99 |
DbCR | TMB03420.1 | (3S,4R) | >99 | >99 |
NsCR | WP_152591762.1 | (3S,4R) | >99 | >99 |
Biocatalytic Hydroxylation
α-Ketoglutarate-dependent oxygenases enable direct C3-hydroxylation of piperidine carboxylates under mild conditions. Key reaction parameters include:
Ascorbate acts as a radical scavenger, preventing enzyme inactivation during catalytic turnover. The iron center coordinates both the substrate and α-ketoglutarate, enabling precise C─H bond activation at C3 via a high-valent iron-oxo intermediate [4].
Chemical Reduction-Hydroxylation
Sodium borohydride reduction of ethyl 4-oxopiperidine-3-carboxylates provides access to cis- and trans-3-hydroxy isomers:
Esterification Optimization
Ethyl esterification balances steric accessibility and hydrolytic stability:
Protecting Group Management
Table 2: Protecting Group Strategies in Piperidine Carboxylate Synthesis
Protecting Group | Installation Method | Removal Conditions | Compatibility Notes |
---|---|---|---|
Benzyl (Bn) | Benzyl bromide, K₂CO₃ | Pd/C, H₂ (1 atm) | Compatible with reduction |
tert-Butoxycarbonyl (Boc) | Boc₂O, DMAP | TFA/DCM (1:1) | Stable to ester hydrolysis |
Carboxybenzyl (Cbz) | Cbz-Cl, NaHCO₃ | Pd(OH)₂, H₂ | May inhibit lipases |
Whole-Cell Biocatalysis
Recombinant E. coli coexpressing ketoreductase (KRED) and glucose dehydrogenase (GDH) enable efficient cofactor recycling:
Process Intensification
Biocatalytic vs. Chemical Reduction
Solvent and Temperature Effects
Table 3: Reduction Methods for 3-Oxopiperidine-4-carboxylates
Reduction Method | Conditions | diastereoselectivity (cis:trans) | ee (%) | Yield (%) |
---|---|---|---|---|
HeCR/NADPH-GDH | pH 7.0, 30°C, 24 h | 49:51 | >99 | >99 |
(S)-MeCBS/BH₃·SMe₂ | Toluene, −20°C | 25:75 | >99 | 25 |
NaBH₄ | MeOH, 0°C | 70:30 | 0 | 85 |
L-Selectride | THF, −78°C | >95:5 | 0 | 98 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: